Cas no 103678-35-9 ((S)-6-acetamido-2-benzamidohexanoic acid)

(S)-6-Acetamido-2-benzamidohexanoic acid is a chiral amino acid derivative featuring both acetamido and benzamido functional groups. Its structured design makes it valuable in peptide synthesis and medicinal chemistry, where stereochemical control is critical. The compound’s dual amide groups enhance its utility as a building block for modified peptides or enzyme inhibitors, offering precise interactions with biological targets. Its solubility in polar organic solvents facilitates handling in synthetic applications. The (S)-configuration ensures compatibility with natural L-amino acid-based systems, making it suitable for research in drug discovery and biochemical studies. This compound is characterized by high purity and stability under standard laboratory conditions.
(S)-6-acetamido-2-benzamidohexanoic acid structure
103678-35-9 structure
Product name:(S)-6-acetamido-2-benzamidohexanoic acid
CAS No:103678-35-9
MF:C15H20N2O4
MW:292.330304145813
CID:3160814
PubChem ID:101043494

(S)-6-acetamido-2-benzamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-6-acetamido-2-benzamidohexanoic acid
    • (2S)-6-acetamido-2-benzamidohexanoic acid
    • 103678-35-9
    • (R)-6-ACETAMIDO-2-BENZAMIDOHEXANOIC ACID
    • N6-acetyl-N2-benzoyl-L-lysine
    • W15979
    • Inchi: InChI=1S/C15H20N2O4/c1-11(18)16-10-6-5-9-13(15(20)21)17-14(19)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t13-/m0/s1
    • InChI Key: OTAJFPDESRKACJ-ZDUSSCGKSA-N

Computed Properties

  • Exact Mass: 292.14230712Da
  • Monoisotopic Mass: 292.14230712Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 95.5Ų

(S)-6-acetamido-2-benzamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S120260-100mg
(S)-6-Acetamido-2-benzamidohexanoic acid
103678-35-9
100mg
$ 395.00 2022-06-03
TRC
S120260-50mg
(S)-6-Acetamido-2-benzamidohexanoic acid
103678-35-9
50mg
$ 235.00 2022-06-03

Additional information on (S)-6-acetamido-2-benzamidohexanoic acid

Introduction to (S)-6-acetamido-2-benzamidohexanoic Acid (CAS No. 103678-35-9)

(S)-6-acetamido-2-benzamidohexanoic acid, identified by its CAS number 103678-35-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its chiral center and amide functional groups, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various therapeutic agents. The presence of both acetamide and benzamide moieties in its structure imparts distinct reactivity and solubility characteristics, which are exploited in multiple synthetic pathways.

The structural configuration of (S)-6-acetamido-2-benzamidohexanoic acid is particularly noteworthy due to its stereochemical purity. The (S) configuration at the chiral center influences its interaction with biological targets, making it a critical consideration in drug design and development. This aspect has been extensively studied in recent years, as enantiopure compounds often exhibit improved pharmacological profiles compared to their racemic counterparts. The precise stereochemical control achieved in the synthesis of this compound underscores its importance in medicinal chemistry.

In recent years, (S)-6-acetamido-2-benzamidohexanoic acid has been employed in the development of novel antibiotics and anti-inflammatory agents. Its bifunctional nature, combining both amide and carboxylic acid groups, allows for versatile chemical modifications that can be tailored to specific pharmacological requirements. For instance, researchers have utilized this compound as a building block to create peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as degradation and immunogenicity.

One of the most compelling applications of (S)-6-acetamido-2-benzamidohexanoic acid is in the field of protease inhibition. Proteases are enzymes that play a crucial role in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. By designing molecules that specifically target these enzymes, researchers aim to develop treatments that can modulate disease progression. The amide groups in (S)-6-acetamido-2-benzamidohexanoic acid provide a scaffold for creating inhibitors that can bind tightly to protease active sites, thereby inhibiting their activity.

The synthesis of (S)-6-acetamido-2-benzamidohexanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and enantiopurity. Advances in asymmetric synthesis techniques have enabled more efficient production methods, reducing the environmental impact and cost associated with its preparation. These advancements have also facilitated the exploration of novel derivatives with enhanced pharmacological properties.

Recent studies have highlighted the potential of (S)-6-acetamido-2-benzamidohexanoic acid in the development of targeted therapies for neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Researchers are investigating how modifications to its structure can improve its bioavailability and target specificity, paving the way for new treatment strategies.

In addition to its therapeutic applications, (S)-6-acetamido-2-benzamidohexanoic acid has found utility in biochemical research as a substrate for enzyme studies. Its well-defined structure allows researchers to probe the mechanisms of various enzymes, providing insights into fundamental biological processes. This information can then be leveraged to develop more effective drugs by targeting specific enzymatic pathways.

The future prospects for (S)-6-acetamido-2-benzamidohexanoic acid are promising, with ongoing research exploring its potential in areas such as immunotherapy and regenerative medicine. Its unique structural features make it a versatile tool for drug discovery, and continued innovation in synthetic chemistry is expected to unlock new possibilities for its application. As our understanding of biological systems grows, so too will the demand for specialized compounds like (S)-6-acetamido-2-benzamidohexanoic acid.

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